Ethyl 3-bromo-5-fluoropicolinate
Description
The compound’s ester group (ethyl) and halogen substituents (bromine and fluorine) on the pyridine ring likely influence its solubility, stability, and reactivity in cross-coupling reactions, which are critical for drug intermediate synthesis.
Properties
Molecular Formula |
C8H7BrFNO2 |
|---|---|
Molecular Weight |
248.05 g/mol |
IUPAC Name |
ethyl 3-bromo-5-fluoropyridine-2-carboxylate |
InChI |
InChI=1S/C8H7BrFNO2/c1-2-13-8(12)7-6(9)3-5(10)4-11-7/h3-4H,2H2,1H3 |
InChI Key |
VPOWPZNWBVEILX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=N1)F)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of ethyl 3-bromo-5-fluoropicolinate typically involves the bromination and fluorination of picolinic acid derivatives. One common method includes the reaction of 3-bromo-5-fluoropyridine with ethyl chloroformate under basic conditions to yield the desired ester . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Ethyl 3-bromo-5-fluoropicolinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, and bases or acids for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 3-bromo-5-fluoropicolinate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.
Material Science: It is explored for its potential use in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of ethyl 3-bromo-5-fluoropicolinate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved vary based on the specific derivative or application being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 3-bromo-5-fluoropicolinate
The methyl ester analog, Mthis compound (CAS: 1214337-00-4, C₇H₅BrFNO₂), serves as the closest structural comparator. Key differences and similarities include:
Functional Group Impact :
- The methyl ester ’s smaller size could favor faster reaction kinetics in nucleophilic substitutions due to reduced steric hindrance .
Other Halogenated Picolinates
While direct data on this compound is sparse, studies on related halogenated picolinates (e.g., chloro or iodo derivatives) suggest:
- Bromine vs. Chlorine : Bromine’s higher atomic weight and polarizability may increase electrophilicity, favoring aryl coupling reactions over chlorine analogs.
- Fluorine Substitution : The electron-withdrawing fluorine at the 5-position likely stabilizes the pyridine ring and directs regioselectivity in subsequent reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
